molecular formula C8H17NO B14747830 3-Ethyl-2-propyl-1,3-oxazolidine CAS No. 1630-65-5

3-Ethyl-2-propyl-1,3-oxazolidine

Cat. No.: B14747830
CAS No.: 1630-65-5
M. Wt: 143.23 g/mol
InChI Key: ZONYNNYMZFCIGH-UHFFFAOYSA-N
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Description

3-Ethyl-2-propyl-1,3-oxazolidine is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Its structure features an ethyl group at position 3 and a propyl group at position 2. Oxazolidines are widely utilized in organic synthesis, agrochemicals, and pharmaceuticals due to their stereochemical versatility and reactivity .

Properties

CAS No.

1630-65-5

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3-ethyl-2-propyl-1,3-oxazolidine

InChI

InChI=1S/C8H17NO/c1-3-5-8-9(4-2)6-7-10-8/h8H,3-7H2,1-2H3

InChI Key

ZONYNNYMZFCIGH-UHFFFAOYSA-N

Canonical SMILES

CCCC1N(CCO1)CC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction typically proceeds via a hemiaminal intermediate, which undergoes dehydration to form an iminium ion before cyclization. For instance, the condensation of 2-amino-1-pentanol (a β-amino alcohol with a propyl chain) with pentanal (to introduce the ethyl group) in dichloromethane (DCM) at room temperature yields the target compound. Anhydrous magnesium sulfate is often employed to absorb water, driving the equilibrium toward product formation.

Key Parameters:

  • Solvent: Non-polar solvents like DCM or toluene enhance reaction rates by stabilizing the transition state.
  • Catalyst: Acidic or Lewis acid catalysts (e.g., MgSO₄) improve yields by facilitating hemiaminal formation.
  • Temperature: Mild conditions (20–25°C) minimize side reactions such as oligomerization.

Yield and Scalability

Under optimized conditions, this method achieves yields exceeding 90% for analogous oxazolidines. Scaling this reaction requires careful distillation to isolate the product, as demonstrated in the synthesis of hexahydro-3-methyl-3H-oxazolo[3,4-a]pyridine, where vacuum fractional distillation with a Vigreux column prevented thermal decomposition.

Multi-Component Reactions for Stereochemical Control

Multi-component reactions (MCRs) offer a streamlined route to 1,3-oxazolidines by concurrently assembling multiple substituents. A notable example involves the kinetic resolution of epoxides, amines, and carbonyl compounds.

Reaction Design and Substrate Selection

In the asymmetric synthesis of 1,3-oxazolidines, a chiral Lewis acid catalyst (e.g., (S)-BINOL-Ti(O-i-Pr)₄ complex) enables enantioselective formation of the target compound. For this compound, the reaction could involve:

  • Epoxide: Ethyl glycidate (to introduce the ethyl group).
  • Amine: Propylamine (to introduce the propyl group).
  • Carbonyl Component: Ethyl glyoxalate.

Catalytic Asymmetric Synthesis

The catalyst binds the epoxide and amine, inducing stereoselective ring-opening. Subsequent condensation with ethyl glyoxalate forms the oxazolidine ring. This method achieves enantiomeric excess (ee) values >90% for related compounds, as confirmed by chiral HPLC.

Optimization Insights:

  • Temperature: Low temperatures (−40°C) enhance stereochemical control.
  • Solvent: Toluene or THF improves catalyst solubility and reaction homogeneity.

Industrial-Scale Synthesis Considerations

Transitioning from laboratory to industrial production necessitates addressing cost, safety, and throughput. Patent WO2002085849A2 highlights the use of co-solvent systems (e.g., THF/acetonitrile) to dissolve high concentrations of reactants, reducing solvent volume and energy consumption.

Solvent and Reagent Selection

  • Co-solvents: THF/acetonitrile mixtures lower boiling points, enabling safer distillations.
  • Bases: Lithium t-butoxide facilitates deprotonation steps without generating stoichiometric waste.

Workflow and Purification

Industrial protocols emphasize continuous extraction and crystallization. For example, quenching the reaction with acetic acid, followed by phase separation and washing with methanol/water mixtures, efficiently removes impurities. Final purification via trituration in acetonitrile yields high-purity product.

Comparative Analysis of Synthetic Routes

Method Yield ee (%) Scalability Complexity
Cyclocondensation 90–96% N/A High Low
Multi-Component Reaction 60–75% >90 Moderate High
Industrial Process 63% N/A High Moderate

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2-propyl-1,3-oxazolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Ethyl-2-propyl-1,3-oxazolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-2-propyl-1,3-oxazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Oxazolidines exhibit diverse functional properties based on substituent groups. Key analogs include:

Compound Name Substituents Key Features Reference
3-Ethyl-4-methyl-5-phenyl-1,3-oxazolidine 3-ethyl, 4-methyl, 5-phenyl Synthesized via nucleophilic attack; used in stereoselective organic synthesis
3-Dichloroacetyl-2,2-dimethyl-1,3-oxazolidine 3-dichloroacetyl, 2,2-dimethyl Agrochemical safener; induces GST activity and GSH content in maize
2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine 2,2,5-trimethyl, 3-dichloroacetyl Exempt from tolerance as an inert herbicide ingredient (0.5 lb/acre)
2-Isopropyl-N-hydroxyethyl-1,3-oxazolidine 2-isopropyl, N-hydroxyethyl Classified as hazardous (Eye Dam. 1, Skin Sens. 1)

Key Observations :

  • Steric and Electronic Effects : Bulky groups (e.g., phenyl in ) enhance steric hindrance, reducing reactivity but improving chiral induction. Electron-withdrawing groups (e.g., dichloroacetyl in ) increase electrophilicity, enhancing bioactivity as safeners.
  • Lipophilicity : Alkyl substituents (ethyl, propyl) increase lipophilicity, favoring applications in solvent formulations or agrochemical delivery.

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